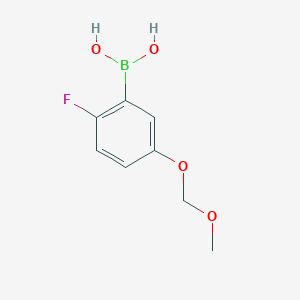

2-Fluoro-5-(methoxymethoxy)phenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-fluoro-5-(methoxymethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BFO4/c1-13-5-14-6-2-3-8(10)7(4-6)9(11)12/h2-4,11-12H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMMNEHAUEUPEKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)OCOC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Fluoro-5-(methoxymethoxy)phenylboronic Acid: Properties, Synthesis, and Applications

Executive Summary: 2-Fluoro-5-(methoxymethoxy)phenylboronic acid is a specialized arylboronic acid derivative of significant interest to researchers in pharmaceutical and materials science. This guide provides an in-depth analysis of its chemical properties, a plausible synthetic route, and its primary application as a building block in palladium-catalyzed cross-coupling reactions. The molecule's unique structure, featuring a fluorine atom and a methoxymethyl (MOM) protected hydroxyl group, offers a strategic advantage in multi-step organic synthesis. The fluorine substituent can enhance the metabolic stability and bioavailability of target molecules, while the MOM ether provides a stable protecting group that allows for selective reactivity at the boronic acid moiety before subsequent deprotection to reveal a phenol. This combination makes it a valuable reagent for constructing complex, functionalized biaryl systems central to modern drug discovery.

Introduction: The Strategic Role of Fluorinated Boronic Acids in Medicinal Chemistry

The incorporation of fluorine into organic molecules is a cornerstone of modern drug design. The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly influence a drug candidate's pharmacokinetic and pharmacodynamic profile. Benefits often include enhanced metabolic stability, increased membrane permeability, and improved binding affinity to target proteins.[1][2]

Parallel to this, the Suzuki-Miyaura cross-coupling reaction has become one of the most powerful and widely used methods for constructing carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures.[2][3][4] The reaction's reliability, mild conditions, and tolerance of a wide range of functional groups are driven by the use of organoboron reagents, most commonly arylboronic acids.

This compound emerges as a highly strategic reagent at the intersection of these two fields. It provides a direct route to introduce a fluorinated phenyl ring into a target structure while carrying a protected hydroxyl group. This "masked" phenol is crucial for complex syntheses, as the protecting group prevents unwanted side reactions under the basic conditions typical of Suzuki-Miyaura coupling, allowing for its selective deprotection at a later synthetic stage.[1]

Core Chemical and Physical Properties

Precise identification is critical for this reagent due to the existence of several constitutional isomers. This guide focuses specifically on the structure defined by its IUPAC name.

| Identifier | Value | Reference |

| IUPAC Name | (2-Fluoro-5-(methoxymethoxy)phenyl)boronic acid | - |

| CAS Number | 2096332-96-4 | [5] |

| Molecular Formula | C₈H₁₀BFO₄ | [1] |

| Molecular Weight | 200.97 g/mol | [1] |

| Predicted Boiling Point | 367.8 ± 52.0 °C | [5] |

| Predicted Density | 1.27 ± 0.1 g/cm³ | [5] |

| Predicted pKa | 7.75 ± 0.58 | [5] |

Chemical Structure:

Synthesis and Purification Workflow

The synthesis of arylboronic acids typically proceeds via the borylation of an organometallic intermediate, which is generated from the corresponding aryl halide. The following protocol describes a standard and reliable method for the synthesis of the title compound from a commercially available bromo-precursor.

Causality Behind Experimental Choices:

-

Inert Atmosphere (Argon): Organolithium reagents like n-Butyllithium are extremely reactive towards oxygen and moisture. An inert atmosphere is essential to prevent quenching of the reagent and ensure efficient metal-halogen exchange.

-

Low Temperature (-78 °C): This temperature (a dry ice/acetone bath) is critical for controlling the reactivity of the organolithium reagent, preventing side reactions such as decomposition or reaction with the solvent (THF).

-

Borylation Quench: Trimethyl borate is used as the boron source. The reaction forms a boronate ester intermediate, which is then hydrolyzed to the final boronic acid during the acidic workup.

-

Acidic Workup: The addition of a proton source (e.g., aqueous NH₄Cl followed by acid) is necessary to protonate the alkoxide intermediate and hydrolyze the borate ester to the desired boronic acid.

Caption: Synthetic workflow for this compound.

Step-by-Step Protocol:

-

Preparation: Dissolve 1-bromo-2-fluoro-5-(methoxymethoxy)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under an argon atmosphere.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C.

-

Stirring: Stir the resulting mixture at -78 °C for 1 hour.

-

Borylation: Add trimethyl borate (1.5 eq) dropwise to the reaction mixture.

-

Warming: Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

-

Quenching: Cool the mixture to 0 °C and cautiously quench by adding saturated aqueous ammonium chloride (NH₄Cl).

-

Acidification: Adjust the pH of the aqueous layer to approximately 3 using 1M HCl.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography.

Chemical Reactivity and Application in Suzuki-Miyaura Coupling

The primary utility of this reagent is as a coupling partner in the Suzuki-Miyaura reaction to form a C(sp²)–C(sp²) bond. The reaction is catalyzed by a palladium(0) species and proceeds through a well-established catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Experimental Protocol:

-

Setup: To a reaction vial, add the aryl halide or triflate (1.0 eq), this compound (1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (5 mol%).

-

Reagent Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 3.0 eq) or potassium phosphate (K₃PO₄, 3.0 eq).

-

Solvent: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O 4:1).

-

Reaction: Seal the vial and heat the mixture to 80-100 °C with vigorous stirring for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography to yield the desired biaryl compound.

Stability, Storage, and Safety

Stability: Boronic acids can undergo dehydration to form cyclic trimeric anhydrides known as boroxines. While this process is often reversible in the presence of water, it can affect the stoichiometry of reactions. Furthermore, some fluorinated arylboronic acids are susceptible to protodeboronation (loss of the boronic acid group) under the basic conditions of the Suzuki coupling, which can reduce reaction yields.[3] Proper storage and handling are essential to maintain the reagent's integrity.

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from oxidizing agents. Recommended storage is at 2-8°C under an inert atmosphere to minimize degradation.[1][6]

Safety and Handling: Based on data from structurally similar fluorinated phenylboronic acids, this compound should be handled with care.[7]

| Hazard Class | H-Code | Hazard Statement |

| Acute Toxicity, Oral | H302 | Harmful if swallowed.[7] |

| Skin Irritation | H315 | Causes skin irritation.[7] |

| Eye Irritation | H319 | Causes serious eye irritation.[7] |

| STOT, Single Exposure | H335 | May cause respiratory irritation.[7] |

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[8]

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).[8]

-

Skin and Body Protection: Wear a lab coat. Handle in a well-ventilated area or a chemical fume hood.

First-Aid Measures:

-

In case of skin contact: Wash off immediately with plenty of soap and water.[6]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[6]

-

If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[6]

Conclusion

This compound stands out as a sophisticated and valuable building block for organic synthesis. Its carefully designed structure provides chemists and drug development professionals with a tool to strategically introduce a fluorinated and protected phenolic moiety into complex molecular architectures. A thorough understanding of its properties, handling requirements, and reactivity in cornerstone reactions like the Suzuki-Miyaura coupling is essential for leveraging its full potential in the creation of novel pharmaceuticals and advanced materials.

References

- Sigma-Aldrich. (n.d.). 2-Fluoro-5-methoxyphenylboronic acid safety data sheet.

- ChemicalBook. (n.d.). This compound.

- PubChem. (n.d.). 5-Fluoro-2-methoxyphenylboronic acid.

- MySkinRecipes. (n.d.). (5-Fluoro-2-(methoxymethoxy)phenyl)boronic acid.

- Chem-Impex. (n.d.). 4-Fluoro-3-(methoxycarbonyl)phenylboronic acid.

- MedChemExpress. (2025). 5-Fluoro-2-methoxyphenylboronic acid SDS.

- SynQuest Labs. (n.d.). [4-Fluoro-2-methoxy-5-(propan-2-yl)phenyl]boronic acid safety data sheet.

- Sigma-Aldrich. (2025). Phenylboronic acid safety data sheet.

- Fisher Scientific. (2010). 4-Fluoro-2-methoxyphenylboronic acid safety data sheet.

- ChemicalBook. (n.d.). 2-(Methoxymethoxy)phenylboronic acid synthesis.

- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.

- Boron Molecular. (2025). Suzuki Coupling with 2,3,5-Trifluorophenylboronic Acid: A Key for Organic Synthesis.

- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

Sources

- 1. (5-Fluoro-2-(methoxymethoxy)phenyl)boronic acid [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. This compound | 2096332-96-4 [amp.chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. 2-Fluoro-5-methoxyphenylboronic acid = 95 406482-19-7 [sigmaaldrich.com]

2-Fluoro-5-(methoxymethoxy)phenylboronic acid synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 2-Fluoro-5-(methoxymethoxy)phenylboronic acid

Introduction: The Strategic Importance of a Versatile Building Block

This compound is a key organoboron compound increasingly utilized in medicinal chemistry and materials science. Its significance stems from its role as a versatile building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] The strategic placement of a fluorine atom can enhance the metabolic stability and bioavailability of drug candidates, while the boronic acid moiety provides a reactive handle for the precise construction of complex carbon-carbon bonds.[3] The methoxymethyl (MOM) ether serves as a robust protecting group for the phenolic hydroxyl, ensuring compatibility with the often basic and nucleophilic reagents used in its synthesis.[4][5] This guide provides a comprehensive overview of a field-proven synthetic strategy, detailed experimental protocols, and a thorough characterization workflow for this valuable intermediate.

Part 1: The Synthetic Strategy - A Tale of Protection and Directed Metalation

The synthesis of this compound is elegantly achieved through a two-step sequence commencing with the commercially available starting material, 4-fluorophenol. The core strategy hinges on two key transformations:

-

Hydroxyl Protection: The acidic phenolic proton is masked using a methoxymethyl (MOM) ether. The MOM group is an ideal choice as it is stable under the strongly basic conditions required for the subsequent step but can be readily cleaved under acidic conditions if necessary.[6]

-

Directed Ortho-Metalation (DoM) and Borylation: The MOM-ether and the fluorine atom collaboratively direct a strong organolithium base to deprotonate the C2 position of the aromatic ring with high regioselectivity. The resulting aryllithium intermediate is then "trapped" with an electrophilic boron source, typically an alkyl borate, to form a boronate ester. Subsequent acidic workup hydrolyzes the ester to yield the target boronic acid. This approach circumvents the need for pre-functionalized halogenated precursors, offering an efficient and atom-economical route.

Visualizing the Synthetic Workflow

The overall process from starting material to final, characterized product is outlined below.

Caption: High-level workflow for the synthesis and analysis of the target compound.

Part 2: Detailed Experimental Protocols

Safety Precaution: Chloromethyl methyl ether (MOM-Cl) is a potent carcinogen and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE).[7] Organolithium reagents like n-butyllithium are highly pyrophoric.

Protocol 1: Synthesis of 1-Fluoro-4-(methoxymethoxy)benzene (MOM Protection)

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a dropping funnel, and a thermometer, add 4-fluorophenol (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.5 M).

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Base Addition: Add N,N-diisopropylethylamine (DIPEA, 1.5 eq) dropwise to the solution while maintaining the internal temperature below 5 °C.[7]

-

MOM-Cl Addition: Add chloromethyl methyl ether (MOM-Cl, 1.2 eq) dropwise via the dropping funnel over 30 minutes. A white precipitate of DIPEA hydrochloride will form.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching & Workup: Cool the reaction mixture back to 0 °C and slowly quench with saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers and extract the aqueous layer twice with DCM. Combine the organic layers.

-

Washing: Wash the combined organic layers with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and finally with brine.

-

Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude 1-fluoro-4-(methoxymethoxy)benzene is often of sufficient purity for the next step. If necessary, purify by flash column chromatography on silica gel.

Protocol 2: Synthesis of this compound

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a dropping funnel, and a thermometer, add 1-fluoro-4-(methoxymethoxy)benzene (1.0 eq) and anhydrous tetrahydrofuran (THF, approx. 0.4 M).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Add n-butyllithium (n-BuLi, 1.1 eq, typically 2.5 M in hexanes) dropwise via syringe over 30 minutes, ensuring the internal temperature remains below -70 °C. Stir the resulting solution at -78 °C for 1 hour.

-

Borylation: In a separate flame-dried flask, prepare a solution of triisopropyl borate (1.5 eq) in anhydrous THF. Add this solution dropwise to the aryllithium solution at -78 °C.

-

Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Hydrolysis: Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of 2 M hydrochloric acid (HCl) until the solution is acidic (pH ~1-2). Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.

-

Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

-

Washing & Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude solid is typically purified by recrystallization from an appropriate solvent system (e.g., water, or a hexanes/ethyl acetate mixture) or by trituration with cold hexanes to afford the pure this compound as a white solid.

Mechanism of Directed Ortho-Metalation and Borylation

The key to the regioselectivity of this synthesis lies in the ability of the MOM-ether and fluorine substituents to direct the organolithium base.

Caption: Key mechanistic steps of the DoM-borylation sequence.

The oxygen atoms of the MOM-ether chelate the lithium cation of n-BuLi, pre-coordinating the base. This, combined with the inductive electron-withdrawing effect of the fluorine atom, acidifies the adjacent C2 proton, facilitating its abstraction over other aromatic protons. The resulting nucleophilic aryllithium then attacks the electrophilic boron atom of triisopropyl borate. The final hydrolysis step replaces the isopropoxy groups with hydroxyl groups to furnish the boronic acid.

Part 3: Comprehensive Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound (MW: 200.00 g/mol ).[8]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation.[9] Spectra are typically recorded in DMSO-d₆ or CDCl₃.

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | ~8.10 | br s | B(OH)₂ |

| ~7.30 - 7.50 | m | Ar-H | |

| ~7.00 - 7.20 | m | Ar-H | |

| ~5.25 | s | O-CH₂ -O | |

| ~3.40 | s | O-CH₃ | |

| ¹³C NMR | ~155-160 (d, ¹JCF ≈ 245 Hz) | d | C -F |

| ~150-155 | s | C -OMOM | |

| ~115-125 | m | Ar-C H | |

| ~100-110 (C-B, often broad) | s | C -B(OH)₂ | |

| ~95 | s | O-C H₂-O | |

| ~56 | s | O-C H₃ | |

| ¹⁹F NMR | ~ -115 to -125 | m | Ar-F |

| ¹¹B NMR | ~28 - 33 | br s | B (OH)₂ |

| Note: 'd' denotes a doublet, 'm' a multiplet, 's' a singlet, and 'br s' a broad singlet. JCF refers to the carbon-fluorine coupling constant.[3][9] |

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. Electrospray ionization in negative mode (ESI-) is often effective for boronic acids.[10]

-

Expected Ion: [M-H]⁻ at m/z 199.0

-

High-Resolution MS (HRMS): Calculated for C₈H₉BFO₄⁻: 199.0583; Found: 199.05xx.

Chromatographic and Physical Analysis

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound. A reverse-phase method is typically employed.

| Parameter | Condition |

| Column | C18 stationary phase (e.g., XSelect Premier HSS T3) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Expected Result | A single major peak with purity >97% |

Melting Point (MP): The melting point is a useful indicator of purity. A sharp melting range is expected for a pure compound.

Conclusion

The synthetic route via directed ortho-metalation provides an efficient and reliable method for producing high-purity this compound. The combination of comprehensive NMR spectroscopy, mass spectrometry, and HPLC analysis serves as a self-validating system to ensure the structural integrity and purity of this versatile synthetic building block, making it suitable for demanding applications in drug discovery and materials science.

References

- Grokipedia. Methoxymethyl ether.

- Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism.

- Wikipedia. Methoxymethyl ether.

- AdiChemistry. METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP.

- National Institutes of Health (NIH). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.

- YouTube. MOM Protecting Group Addition | Organic Chemistry.

- Chemistry LibreTexts. Suzuki-Miyaura Coupling.

- ACS Publications. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry.

- Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.

- Organic Chemistry Portal. Suzuki Coupling.

- SCIEX. Quantitation of boronic acids at pg/mL levels of sensitivity.

- BenchChem. A Comparative Guide to the Analytical Characterization of 2,5-Difluorophenylboronic Acid: NMR-Based Analysis and Alternative Met.

- MySkinRecipes. (5-Fluoro-2-(methoxymethoxy)phenyl)boronic acid.

- Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures.

- Sigma-Aldrich. 2-Fluoro-5-methoxyphenylboronic acid.

- National Institutes of Health (NIH). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity.

- PubChem. 5-Fluoro-2-methoxyphenylboronic acid.

- PubChem. 5-Fluoro-3-(methoxymethoxy)phenylboronic acid.

- Waters. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.

- ChemicalBook. Phenylboronic acid:Synthesis,reactions.

- ResearchGate. Influence of fluorine substituents on the NMR properties of phenylboronic acids.

- Sigma-Aldrich. (5-Fluoro-2-(methoxymethoxy)phenyl)boronic acid.

- ResearchGate. Does any one have a general idea about Boronic acids HPLC methods?.

- Semantic Scholar. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor.

Sources

- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. grokipedia.com [grokipedia.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. adichemistry.com [adichemistry.com]

- 7. Methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 8. (5-Fluoro-2-(methoxymethoxy)phenyl)boronic acid [myskinrecipes.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. sciex.com [sciex.com]

An In-Depth Technical Guide to 2-Fluoro-5-(methoxymethoxy)phenylboronic Acid (CAS: 2096332-96-4): A Key Intermediate for Advanced Synthesis

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-5-(methoxymethoxy)phenylboronic acid, a specialized chemical intermediate of significant interest to researchers in drug discovery and synthetic organic chemistry. The document elucidates the compound's strategic importance, stemming from its unique trifunctional nature: a reactive boronic acid for carbon-carbon bond formation, an ortho-fluoro substituent for modulating electronic and pharmacological properties, and a methoxymethyl (MOM) protected phenol for sequential, site-specific reactions. We will explore its physicochemical properties, plausible synthetic routes, and core applications, with a detailed focus on its role in the Suzuki-Miyaura cross-coupling reaction and subsequent deprotection strategies. This guide serves as a practical resource for scientists aiming to leverage this versatile building block in the synthesis of complex molecular architectures.

Introduction & Strategic Importance

Arylboronic acids are foundational reagents in modern synthetic chemistry, primarily due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for constructing C(sp²)-C(sp²) bonds.[1] Within this broad class of compounds, this compound (CAS: 2096332-96-4) emerges as a highly strategic building block. Its utility is not merely in the boronic acid moiety but in the interplay of its three distinct functional components.

-

The Boronic Acid Moiety: This functional group is the primary reactive center, enabling the formation of a new carbon-carbon bond with aryl or vinyl halides and triflates under palladium or nickel catalysis.[2] This allows for the modular assembly of complex biaryl structures, which are common motifs in pharmaceuticals and functional materials.

-

The Ortho-Fluoro Substituent: The fluorine atom, positioned ortho to the boronic acid, exerts a strong electron-withdrawing inductive effect. This electronic perturbation can influence the kinetics of the Suzuki-Miyaura reaction, with some studies indicating that electron-poor boronic acids can be excellent coupling partners, sometimes exhibiting faster transmetalation rates.[3] In the context of drug design, the incorporation of fluorine is a well-established strategy to enhance metabolic stability, improve bioavailability, and modulate binding affinity.[4]

-

The Methoxymethyl (MOM) Protected Phenol: The methoxymethyl ether serves as a robust protecting group for the phenolic hydroxyl group.[5][6] Protecting groups are essential tools in multi-step synthesis, allowing chemists to "mask" a reactive functional group while modifications are made elsewhere in the molecule.[7] The MOM group is stable to a wide range of nucleophilic, basic, and reductive conditions but can be readily removed under acidic conditions.[8][9] This "latent phenol" allows for a two-stage synthetic strategy: first, the boronic acid is used for a coupling reaction, and second, the MOM group is cleaved to reveal the phenol, which can then undergo further functionalization (e.g., etherification, esterification, or participation in other coupling reactions).

This combination makes the title compound a versatile intermediate for creating substituted 2-fluoro-5-hydroxyphenyl derivatives, which are valuable scaffolds in medicinal chemistry.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized below. It is important to note that some of these values are predicted through computational methods and should be treated as estimates.

| Property | Value | Source |

| CAS Number | 2096332-96-4 | [10][11] |

| Molecular Formula | C₈H₁₀BFO₄ | [10] |

| Molecular Weight | 199.97 g/mol | [10] |

| Boiling Point | 367.8 ± 52.0 °C (Predicted) | [10] |

| Density | 1.27 ± 0.1 g/cm³ (Predicted) | [10] |

| pKa | 7.75 ± 0.58 (Predicted) | [10] |

| Appearance | White to light yellow solid | [12] |

Synthesis & Mechanistic Considerations

While multiple synthetic routes to arylboronic acids exist, a common and reliable laboratory-scale approach involves the borylation of an organometallic intermediate derived from a corresponding aryl halide. A plausible and efficient synthesis of this compound starts from the commercially available 4-bromo-3-fluorophenol.

The synthesis can be dissected into two primary stages: protection of the phenolic hydroxyl group followed by conversion of the carbon-bromine bond to a carbon-boron bond.

Stage 1: Phenol Protection The acidic proton of the phenol must be protected to prevent interference with the strongly basic and nucleophilic organometallic intermediates in the subsequent borylation step. The methoxymethyl (MOM) ether is an excellent choice for this purpose.

-

Mechanism: The reaction typically proceeds by deprotonating the phenol with a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to form a phenoxide. This nucleophile then attacks chloromethyl methyl ether (MOM-Cl) in a standard Williamson ether synthesis.

Stage 2: Borylation With the phenol protected, the aryl bromide can be converted to the boronic acid. A common method is via a lithium-halogen exchange followed by reaction with a borate ester.

-

Mechanism: An organolithium reagent, typically n-butyllithium, at low temperature (e.g., -78 °C) abstracts the bromine atom to generate a highly reactive aryllithium species. This potent nucleophile then attacks the electrophilic boron atom of a trialkyl borate (e.g., triisopropyl borate). The resulting boronate complex is then hydrolyzed under acidic work-up conditions to yield the final arylboronic acid.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction to form biaryl structures.

The Catalytic Cycle The reaction is catalyzed by a palladium(0) species and proceeds through a well-established catalytic cycle involving three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar¹-X), forming a Pd(II) intermediate.

-

Transmetalation: A base activates the boronic acid (Ar²-B(OH)₂) to form a boronate species, which then transfers its aryl group (Ar²) to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product (Ar¹-Ar²), regenerating the active Pd(0) catalyst, which re-enters the cycle.

Sources

- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (5-Fluoro-2-(methoxymethoxy)phenyl)boronic acid [myskinrecipes.com]

- 5. fiveable.me [fiveable.me]

- 6. Methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 7. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]

- 8. total-synthesis.com [total-synthesis.com]

- 9. adichemistry.com [adichemistry.com]

- 10. This compound | 2096332-96-4 [amp.chemicalbook.com]

- 11. boronpharm.com [boronpharm.com]

- 12. (2-Fluoro-5-methoxyphenyl)boronic Acid | 406482-19-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Physical and chemical properties of 2-Fluoro-5-(methoxymethoxy)phenylboronic acid

An In-depth Technical Guide to 2-Fluoro-5-(methoxymethoxy)phenylboronic acid

Abstract

This technical guide provides an in-depth analysis of this compound, a key building block in modern organic synthesis. The document outlines its fundamental physicochemical properties, core reactivity, and applications, particularly its role in palladium-catalyzed cross-coupling reactions. Detailed, field-tested protocols for its use in Suzuki-Miyaura coupling and subsequent deprotection steps are provided to offer researchers and drug development professionals a practical and comprehensive resource. The guide emphasizes the causality behind experimental choices, ensuring a blend of theoretical understanding and actionable laboratory insights.

Core Compound Profile and Physicochemical Properties

This compound is a bifunctional reagent of significant interest in medicinal chemistry and materials science.[1] Its structure incorporates three key features that dictate its reactivity:

-

An ortho-fluorine substituent, which modulates the electronic properties and steric environment of the boronic acid.

-

A methoxymethyl (MOM) ether , a common and robust protecting group for the phenolic hydroxyl group, allowing for sequential and controlled reactions.[1]

-

A boronic acid moiety, which is a cornerstone functional group for palladium-catalyzed cross-coupling reactions.[2][3]

The strategic placement of these groups makes it a versatile intermediate for constructing complex molecular architectures, especially in the synthesis of biaryl compounds.

Structural and Quantitative Data

A summary of the key physical and chemical properties is presented below. These values are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 913835-75-3 (Note: Some sources link this CAS to a similar chloro-acid) | [4][5][6][7] |

| Alternate CAS | 2096332-96-4 | [8] |

| Molecular Formula | C₈H₁₀BFO₄ | [8][9] |

| Molecular Weight | 199.97 g/mol | [8][9] |

| Appearance | White to off-white solid/powder | |

| Boiling Point (Predicted) | 367.8 ± 52.0 °C | [8] |

| Density (Predicted) | 1.27 ± 0.1 g/cm³ | [8] |

| pKa (Predicted) | 7.75 ± 0.58 | [8] |

Note: Discrepancies in CAS numbers exist across suppliers. The structure and properties listed here are for the title compound. Researchers should always verify the identity of their materials via analytical methods.

Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[2][3][10] This reaction forms a carbon-carbon bond between the boronic acid's ipso-carbon and an electrophilic carbon, typically from an aryl or vinyl halide/triflate.

The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and commercial availability of reagents.[11][12] The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Mechanistic Considerations

-

Influence of the Ortho-Fluoro Group: The electron-withdrawing nature of the fluorine atom can influence the rate of transmetalation. While highly electron-deficient boronic acids can sometimes be slow-reacting, the ortho-positioning can also offer steric and electronic advantages that facilitate specific catalyst coordination.

-

Role of the MOM Protecting Group: The MOM ether is stable under the typically basic conditions of the Suzuki-Miyaura reaction, preventing unwanted side reactions of the free phenol.[1] This ensures that C-C bond formation occurs as the primary transformation. Its removal post-coupling reveals the phenol, providing a handle for further functionalization.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process checks and purification guidelines.

Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide

This protocol details a representative coupling reaction. The choice of catalyst, base, and solvent is critical and may require optimization depending on the specific aryl halide substrate.

Objective: To synthesize 2-Fluoro-5-(methoxymethoxy)-[1,1'-biphenyl]-X-Y (where X and Y are substituents from the aryl bromide).

Materials:

-

This compound (1.2 equivalents)

-

Aryl Bromide (1.0 equivalent)

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 equivalents)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 equivalents)

-

1,4-Dioxane

-

Water (degassed)

Procedure:

-

To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the Aryl Bromide (1.0 eq), this compound (1.2 eq), K₂CO₃ (2.0 eq), and Pd(PPh₃)₄ (0.03 eq).

-

Evacuate and backfill the flask with the inert gas three times.

-

Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

In-Process Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours until the starting aryl bromide is consumed.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired biaryl product.

Diagram: Suzuki-Miyaura Coupling Workflow

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol: MOM Group Deprotection

Following successful coupling, the MOM ether can be cleaved under acidic conditions to reveal the phenol.[13][14]

Objective: To deprotect the MOM ether and generate the corresponding phenol.

Materials:

-

MOM-protected biaryl (1.0 equivalent)

-

Hydrochloric Acid (HCl), concentrated (e.g., 6M)

-

Methanol (MeOH) or Tetrahydrofuran (THF)

Procedure:

-

Dissolve the MOM-protected biaryl in methanol in a round-bottom flask.

-

Cool the solution in an ice bath (0 °C).

-

Slowly add concentrated HCl dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours.

-

In-Process Check: Monitor the deprotection by TLC, observing the disappearance of the starting material and the appearance of a more polar product spot.[13]

-

Workup: Once complete, carefully neutralize the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: If necessary, purify the crude phenol by flash column chromatography.

Diagram: MOM Group Deprotection Logic

Caption: The logical steps involved in the acidic deprotection of a MOM ether.

Stability, Storage, and Safety

Stability and Storage

Boronic acids are generally stable but can undergo dehydration to form cyclic boroxine anhydrides upon heating or prolonged storage.[15] While this process is often reversible in the presence of water during the reaction setup, it can affect the stoichiometry.

-

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place, preferably under an inert atmosphere (e.g., in a desiccator with argon).[16] Refrigeration is recommended for long-term storage.

Safety and Handling

As with all laboratory chemicals, proper personal protective equipment (PPE) is mandatory.

-

PPE: Wear safety glasses or goggles, a lab coat, and chemical-resistant gloves.[16]

-

Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[17][18] Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[16]

-

Hazards: Phenylboronic acids as a class may cause skin, eye, and respiratory irritation.[18] Users should consult the specific Safety Data Sheet (SDS) provided by the supplier for detailed hazard information.[16][17]

Conclusion

This compound stands out as a highly valuable and versatile building block for synthetic chemistry. Its well-defined reactivity in Suzuki-Miyaura coupling, combined with the orthogonal stability of the MOM protecting group, provides a reliable platform for the synthesis of complex fluorinated phenols. By understanding the interplay of its functional groups and adhering to robust experimental protocols, researchers can effectively leverage this reagent to advance projects in drug discovery, materials science, and beyond.

References

-

MDPI. (2023, April 20). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Retrieved from [Link]

-

LookChem. (n.d.). 3-borono-4-chlorobenzoic acid cas no. 913835-75-3. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Retrieved from [Link]

-

ACS Publications. (n.d.). An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. Retrieved from [Link]

-

NSF Public Access Repository. (2023, April 1). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Retrieved from [Link]

-

PubChem. (n.d.). 5-Fluoro-2-methoxyphenylboronic acid. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 5-Carboxy-2-chlorophenylboronic Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki−Miyaura Coupling of Iodobenzenes and Phenylboronic Acids. Retrieved from [Link]

-

MySkinRecipes. (n.d.). (5-Fluoro-2-(methoxymethoxy)phenyl)boronic acid. Retrieved from [Link]

-

ElectronicsAndBooks. (n.d.). A modified procedure for the deprotection of methoxymethyl ether. Retrieved from [Link]

-

Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]

-

Reddit. (2024, May 19). MOM Deprotection. Retrieved from [Link]

-

Wikipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]

-

PubChem. (n.d.). 5-Fluoro-3-(methoxymethoxy)phenylboronic acid. Retrieved from [Link]

Sources

- 1. (5-Fluoro-2-(methoxymethoxy)phenyl)boronic acid [myskinrecipes.com]

- 2. mdpi.com [mdpi.com]

- 3. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 913835-75-3|2-Chloro-5-carboxyphenylboronic acid|BLD Pharm [bldpharm.com]

- 5. 3-borono-4-chlorobenzoic acid cas no. 913835-75-3 98%, CasNo.913835-75-3 Win-Win chemical Co.Ltd China (Mainland) [huang.lookchem.com]

- 6. Sigma Aldrich 2-Chloro-5-carboxyphenylboronic acid 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. This compound | 2096332-96-4 [amp.chemicalbook.com]

- 9. 5-Fluoro-3-(methoxymethoxy)phenylboronic acid | C8H10BFO4 | CID 81331589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions | NSF Public Access Repository [par.nsf.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. total-synthesis.com [total-synthesis.com]

- 14. Methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 15. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

- 18. synquestlabs.com [synquestlabs.com]

An In-Depth Technical Guide to the Stability and Storage of 2-Fluoro-5-(methoxymethoxy)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

In the landscape of modern synthetic chemistry and drug discovery, arylboronic acids are indispensable building blocks, largely owing to their pivotal role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Among these, 2-Fluoro-5-(methoxymethoxy)phenylboronic acid stands out as a versatile reagent, incorporating a fluorine atom that can enhance metabolic stability and binding affinity, and a methoxymethyl (MOM) protected phenol offering a handle for further functionalization. However, the utility of this complex molecule is intrinsically linked to its stability. This guide provides a comprehensive overview of the factors governing the stability of this compound and outlines best practices for its storage and handling to ensure its integrity and performance in sensitive applications.

Physicochemical Properties and Inherent Stability Considerations

This compound is a white to off-white solid at room temperature. Its structure, featuring a boronic acid group, a fluoro substituent, and a MOM ether, dictates its chemical reactivity and stability profile.

The boronic acid moiety is a Lewis acid, capable of reversibly forming a trimeric anhydride known as a boroxine through dehydration. This process is often observed upon storage and can be exacerbated by elevated temperatures and low humidity. The presence of the electron-withdrawing fluorine atom ortho to the boronic acid group increases its Lewis acidity, which can influence its reactivity and interaction with nucleophiles.

The methoxymethyl (MOM) ether serves as a protecting group for the phenolic hydroxyl. MOM ethers are generally stable to a variety of reagents and conditions, including many oxidizing and reducing agents, as well as basic conditions. However, they are notably labile to acidic conditions, which can lead to deprotection and the formation of 2-Fluoro-5-hydroxyphenylboronic acid.

Key Factors Influencing Stability

Several environmental factors can significantly impact the stability of this compound. Understanding these is crucial for maintaining the compound's quality over time.

Moisture and Hydrolysis

Phenylboronic acids are known to be hygroscopic. The absorption of moisture can promote several degradation pathways. Firstly, it can facilitate the hydrolysis of the MOM protecting group, particularly if the local environment becomes acidic. Secondly, excess water can interfere with the equilibrium between the boronic acid and its boroxine anhydride. While the formation of boroxines is a reversible dehydration process, the presence of water can affect the solid-state properties and solubility of the material.

Temperature

Elevated temperatures can accelerate degradation processes. For this compound, thermal stress can promote the dehydration to the corresponding boroxine. Furthermore, higher temperatures can increase the rate of any potential hydrolytic or oxidative degradation, especially in the presence of moisture or air.

Light

While there is no specific data to suggest that this compound is particularly photolabile, it is a general best practice in chemical storage to protect all reagents from direct light to prevent any potential photochemical degradation pathways from being initiated.

Air (Oxygen)

Oxidative degradation is a known instability pathway for some boronic acids. The carbon-boron bond can be susceptible to oxidation, leading to the formation of the corresponding phenol. While the specific susceptibility of this compound to oxidation has not been extensively reported, storage under an inert atmosphere is a prudent measure to minimize this risk, especially for long-term storage.

Recommended Storage and Handling Protocols

To ensure the long-term stability and reliability of this compound, the following storage and handling protocols are recommended:

Table 1: Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | Minimizes thermal degradation and boroxine formation. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents potential oxidative degradation. |

| Container | Tightly sealed, opaque container | Protects from moisture and light. |

| Environment | Dry, well-ventilated area | Avoids absorption of atmospheric moisture. |

Short-Term Storage (In-Use)

For routine laboratory use, it is acceptable to store the compound in a desiccator at room temperature for short periods. However, the container should always be tightly sealed immediately after use to minimize exposure to atmospheric moisture and air.

Long-Term Storage

For long-term storage, the compound should be placed in a tightly sealed, opaque container, purged with an inert gas such as argon or nitrogen, and stored in a refrigerator at 2-8°C. For exceptionally long-term storage or for reference standards, storage in a freezer at -20°C can be considered.

Handling

When handling this compound, it is recommended to work in a glove box or under a stream of inert gas to minimize exposure to air and moisture. Use clean, dry spatulas and glassware. If the compound has been stored refrigerated, allow the container to warm to room temperature before opening to prevent condensation of moisture onto the solid.

Potential Degradation Pathways and Their Identification

Understanding the potential degradation pathways is essential for developing analytical methods to assess the stability of this compound.

Caption: Potential degradation pathways of this compound.

The primary degradation pathways to monitor are:

-

Formation of the Trimeric Boroxine Anhydride: This is a reversible dehydration reaction. It can be identified by techniques such as NMR spectroscopy (changes in the B-OH signals) and mass spectrometry.

-

Hydrolysis of the MOM Group: This acid-catalyzed degradation leads to the formation of 2-Fluoro-5-hydroxyphenylboronic acid. This impurity can be readily detected and quantified using High-Performance Liquid Chromatography (HPLC) with a UV detector, as the phenolic product will have a different retention time and UV spectrum.

-

Oxidative Deboronation: The cleavage of the C-B bond results in the formation of 2-Fluoro-5-(methoxymethoxy)phenol. This can also be monitored by HPLC.

Experimental Protocol: A Self-Validating Stability Assessment

To ensure the integrity of a batch of this compound, a stability-indicating analytical method should be employed. A reverse-phase HPLC method is generally suitable.

Forced Degradation Study

A forced degradation study is essential to demonstrate the stability-indicating nature of the analytical method. This involves subjecting the compound to stress conditions to intentionally induce degradation.

Protocol:

-

Acid Hydrolysis: Dissolve a sample of the compound in a solution of 0.1 M HCl in a 1:1 mixture of acetonitrile and water. Heat at 60°C for 24 hours.

-

Base Hydrolysis: Dissolve a sample in a solution of 0.1 M NaOH in a 1:1 mixture of acetonitrile and water. Heat at 60°C for 24 hours.

-

Oxidative Degradation: Dissolve a sample in a 1:1 mixture of acetonitrile and water containing 3% hydrogen peroxide. Keep at room temperature for 24 hours.

-

Thermal Degradation: Heat a solid sample of the compound at 80°C for 48 hours.

-

Photostability: Expose a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

After exposure to these stress conditions, analyze the samples by HPLC to demonstrate that the degradation products are well-resolved from the parent compound.

Long-Term Stability Study Protocol

This protocol is designed to assess the stability of the compound under the recommended storage conditions over an extended period.

Protocol:

-

Sample Preparation: Place accurately weighed samples of this compound into vials that mimic the intended storage containers. Purge the vials with nitrogen or argon before sealing.

-

Storage Conditions: Store the vials under the following conditions:

-

Long-Term: 2-8°C

-

Accelerated: 25°C / 60% Relative Humidity (RH) and 40°C / 75% RH

-

-

Testing Intervals: Withdraw samples for analysis at predetermined time points. A typical schedule would be:

-

Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: 0, 1, 3, and 6 months.

-

-

Analysis: At each time point, analyze the samples for appearance, purity (by a validated stability-indicating HPLC method), and identification (e.g., by retention time and UV spectrum).

Caption: Workflow for a comprehensive stability study.

Conclusion

The stability of this compound is a critical parameter that dictates its successful application in synthesis and drug discovery. By understanding its inherent chemical properties and implementing the recommended storage and handling protocols, researchers can ensure the integrity and reactivity of this valuable reagent. A systematic approach to stability testing, including forced degradation and long-term studies, provides the necessary assurance of its quality and is a cornerstone of good scientific practice.

References

- General stability testing guidelines can be found in the publications of the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), particularly ICH Q1A(R2): Stability Testing of New Drug Substances and Products.

- Forced degradation studies are discussed in various pharmaceutical science journals and regul

- Information on the stability of protecting groups can be found in standard organic chemistry textbooks such as "Greene's Protective Groups in Organic Synthesis".

A Senior Application Scientist's Guide to the Synthesis of Novel Heterocyclic Compounds Using 2-Fluoro-5-(methoxymethoxy)phenylboronic acid

Abstract

This technical guide provides an in-depth exploration of the synthetic utility of 2-Fluoro-5-(methoxymethoxy)phenylboronic acid as a strategic building block for the creation of novel heterocyclic compounds. While direct, peer-reviewed applications of this specific reagent are emerging, we will establish a robust foundational understanding by leveraging validated protocols from its close structural analog, 2-Fluoro-5-methoxyphenylboronic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond simple procedural outlines to dissect the causal reasoning behind experimental design, from the strategic incorporation of fluorine to the selection of protecting groups and the optimization of cornerstone cross-coupling reactions. We will detail field-proven methodologies for Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig reactions, and critically, the subsequent deprotection step to unmask a versatile phenolic moiety. All protocols are presented as self-validating systems, grounded in established chemical principles and supported by authoritative references.

Strategic Rationale: The Value Proposition of the 2-Fluoro-5-(methoxymethoxy)phenyl Moiety

The selection of a starting material is the first and most critical decision in a synthetic campaign. The structure of this compound is not arbitrary; each component is chosen to impart specific, advantageous properties to the target heterocyclic compounds, particularly in a drug discovery context.

The Role of the Fluorine Substituent

The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry.[1] Its presence on the phenyl ring is a deliberate choice to modulate the physicochemical properties of the final molecule. Key advantages include:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing fluorine at the 2-position can block potential sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's half-life and bioavailability.[2][3]

-

Modulation of pKa: Fluorine's high electronegativity can lower the pKa of nearby functional groups, influencing a molecule's ionization state at physiological pH and, consequently, its solubility and cell permeability.[3][4]

-

Enhanced Binding Interactions: The fluorine atom can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with protein targets, potentially increasing binding affinity and potency.[1]

The Utility of the Methoxymethyl (MOM) Protecting Group

While the closely related 2-Fluoro-5-methoxyphenylboronic acid offers a stable methoxy group, the use of a methoxymethoxy (MOM) ether is a strategic decision that introduces a critical element of synthetic flexibility. The MOM group serves as a robust protecting group for a phenol, stable to the often basic or organometallic conditions of cross-coupling reactions.[5] Its true value lies in its selective removal under acidic conditions to reveal a free hydroxyl group.[6][7] This unmasked phenol is a versatile functional handle for:

-

Further Derivatization: The phenol can be alkylated, acylated, or used in further coupling reactions to build molecular complexity.

-

Intramolecular Cyclization: It is a key precursor for intramolecular cyclization reactions, such as oxidative cyclization or Ullmann-type reactions, to form oxygen-containing heterocycles like dibenzofurans.

-

Pharmacophore Revelation: In many bioactive molecules, a free phenol is a critical component of the pharmacophore, essential for target binding.

The logical workflow when using this reagent is therefore a two-stage process: first, the C-C or C-N bond formation via the boronic acid, followed by the deprotection of the MOM group to enable subsequent synthetic transformations or to reveal the final, active compound.

Caption: General synthetic workflow using the title reagent.

Core Methodologies: Carbon-Carbon and Carbon-Nitrogen Bond Formation

The boronic acid functional group is a versatile handle for transition-metal-catalyzed cross-coupling reactions. The following sections detail prototypical protocols based on the highly analogous 2-Fluoro-5-methoxyphenylboronic acid, which serve as excellent starting points for optimization.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is the preeminent method for constructing biaryl and heteroaryl-aryl structures.[8] It offers high functional group tolerance and generally proceeds with high yields.

Conceptual Workflow:

Caption: Prototypical Suzuki-Miyaura experimental workflow.

Representative Protocol: Synthesis of a 2-Arylpyridine This protocol is adapted from methodologies known to be effective for fluorinated arylboronic acids.[9][10]

Step-by-Step Methodology:

-

Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the heteroaryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

-

Solvent and Base Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v). Follow this with the addition of an aqueous solution of the base (e.g., 2M Na₂CO₃, 3.0 equiv).

-

Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Workup and Isolation: Cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired MOM-protected heterocyclic compound.

| Parameter | Recommended Starting Condition | Rationale / Field Insight |

| Catalyst | Pd(dppf)Cl₂ or Pd(PPh₃)₄ (1-5 mol%) | These are robust, commercially available catalysts effective for a wide range of substrates. For challenging couplings (e.g., with aryl chlorides), more specialized ligand systems like SPhos may be required.[11] |

| Base | K₂CO₃, Na₂CO₃, or K₃PO₄ | An aqueous base is essential for the transmetalation step of the catalytic cycle. K₃PO₄ is often used for less reactive boronic acids.[12] |

| Solvent | Dioxane/H₂O, Toluene/H₂O, or DMF/H₂O | A biphasic solvent system is standard, ensuring all components are sufficiently soluble to react.[7] |

| Temperature | 80 - 110 °C | Sufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |

Chan-Lam Coupling for C-N Bond Formation

For synthesizing N-aryl heterocycles, the Chan-Lam (or Chan-Evans-Lam) coupling offers a powerful alternative to the Buchwald-Hartwig amination. It utilizes a copper catalyst, which is more economical than palladium, and can often be run at room temperature, open to the air.[13]

Representative Protocol: N-Arylation of Imidazole This protocol is based on established procedures for the N-arylation of N-H containing heterocycles.

Step-by-Step Methodology:

-

Vessel Preparation: In a round-bottom flask open to the air, combine the N-H heterocycle (e.g., imidazole, 1.0 equiv), this compound (1.5-2.0 equiv), and copper(II) acetate (Cu(OAc)₂, 1.0-1.2 equiv).

-

Solvent and Base Addition: Add an appropriate solvent, typically dichloromethane (DCM) or methanol. Add a base, such as pyridine or triethylamine (2.0-3.0 equiv). The base acts as both a ligand and a proton scavenger.

-

Reaction Execution: Stir the mixture vigorously at room temperature. The reaction is often characterized by a color change from blue to green. Monitor by TLC or LC-MS (typically 24-72 hours).

-

Workup and Isolation: Upon completion, filter the reaction mixture through a pad of Celite to remove copper salts, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in a suitable solvent like ethyl acetate and wash with aqueous ammonia or EDTA to remove residual copper. Dry the organic layer and purify by flash column chromatography.

| Parameter | Recommended Starting Condition | Rationale / Field Insight |

| Catalyst | Cu(OAc)₂ (stoichiometric or catalytic) | Copper(II) acetate is the most common and reliable copper source. While stoichiometric amounts are traditional, catalytic systems (10-20 mol%) with an oxidant (air/O₂) are also effective. |

| Base | Pyridine or Et₃N | Pyridine often serves a dual role as a base and a ligand, accelerating the reaction.[13] |

| Solvent | CH₂Cl₂, MeOH, or THF | Dichloromethane is a common choice, but methanol can be effective for certain substrates.[13] |

| Temperature | Room Temperature | A key advantage of the Chan-Lam coupling is its ability to proceed under mild temperature conditions, preserving sensitive functional groups. |

The Crucial Deprotection Step: Unmasking the Phenol

After successful coupling, the final step to reveal the versatile phenolic heterocycle is the cleavage of the MOM ether. This is typically achieved under acidic conditions.

Conceptual Mechanism:

Caption: Acid-catalyzed deprotection mechanism of a MOM ether.

Validated Protocol: MOM Deprotection with Trifluoroacetic Acid (TFA) This protocol is a robust and widely used method for cleaving MOM ethers without affecting other acid-sensitive groups if performed under controlled conditions.[6]

Step-by-Step Methodology:

-

Dissolution: Dissolve the MOM-protected heterocyclic compound (1.0 equiv) in a suitable solvent, such as dichloromethane (DCM).

-

Acid Addition: At room temperature, add a solution of trifluoroacetic acid (TFA) in DCM (e.g., a 10-15% v/v solution).

-

Reaction Monitoring: Stir the mixture at room temperature. The reaction is typically complete within 1-12 hours. Monitor carefully by TLC to avoid potential side reactions from prolonged acid exposure.

-

Quenching and Workup: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

-

Extraction and Isolation: Separate the layers and extract the aqueous phase with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the final fluorinated phenolic heterocycle.

Conclusion and Future Outlook

This compound stands as a highly promising and strategically designed building block for modern heterocyclic synthesis. By leveraging well-established, robust cross-coupling methodologies such as the Suzuki-Miyaura and Chan-Lam reactions, chemists can efficiently construct complex molecular scaffolds. The true synthetic power of this reagent is realized in the subsequent, facile deprotection of the MOM ether, which unmasks a phenolic hydroxyl group. This "latent" functionality opens the door to a vast array of subsequent chemical transformations, including the synthesis of important motifs like dibenzofurans, or serves to reveal a key pharmacophore in the final target molecule. The protocols and strategic insights provided in this guide, based on closely related and well-documented analogs, offer a validated and reliable starting point for researchers to unlock the full potential of this versatile reagent in their synthetic campaigns.

References

-

Priya, A., Mahesh Kumar, N., & Shachindra, L. N. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal, 7(2b), 207. [Link]

-

O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 759-768. [Link]

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

-

Meziane, A. A., et al. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 27(21), 7244. [Link]

-

Fujioka, H., et al. (2006). Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf). Chemical Communications, (24), 2564-2566. [Link]

-

Fujioka, H., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega, 4(5), 8757-8767. [Link]

-

Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Total-Synthesis.com. [Link]

-

Wikipedia contributors. (2023). Methoxymethyl ether. Wikipedia, The Free Encyclopedia. [Link]

-

Hu, L., et al. (2000). A modified procedure for the deprotection of methoxymethyl ether. Tetrahedron Letters, 41(10), 1612-1615. [Link]

-

Lam, P. Y. S., et al. (1998). New aryl/heteroaryl C-N bond cross-coupling reactions via arylboronic acid/cupric acetate arylation. Tetrahedron Letters, 39(19), 2941-2944. [Link]

-

Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Organic-chemistry.org. [Link]

-

Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

-

NROChemistry. (n.d.). Chan-Lam Coupling: Mechanism & Examples. NROChemistry. [Link]

-

Wikipedia contributors. (2023). Chan–Lam coupling. Wikipedia, The Free Encyclopedia. [Link]

-

King, A. O., et al. (2018). Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles. Organic Letters, 20(15), 4563-4567. [Link]

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

-

Moran, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 13(33), 23049-23053. [Link]

Sources

- 1. Buy [5-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]boronic acid [smolecule.com]

- 2. 2096332-96-4|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 3. Recent Developments in Arylation of N-Nucleophiles via Chan-Lam Reaction: Updates from 2012 Onwards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 5. tcichemicals.com [tcichemicals.com]

- 6. This compound | 2096332-96-4 [amp.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New aryl/heteroaryl C-N bond cross-coupling reactions via arylboronic acid/cupric acetate arylation [organic-chemistry.org]

- 10. Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BJOC - Chan–Evans–Lam N1-(het)arylation and N1-alkеnylation of 4-fluoroalkylpyrimidin-2(1H)-ones [beilstein-journals.org]

- 12. Stereoselective copper-catalyzed Chan–Lam–Evans N-arylation of glucosamines with arylboronic acids at room temperature - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. Fluorination of 2-substituted benzo[b]furans with Selectfluor™ - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Unlocking Novel Reactivities of 2-Fluoro-5-(methoxymethoxy)phenylboronic Acid

Abstract

In the landscape of modern drug discovery and materials science, the strategic functionalization of aromatic scaffolds is paramount. Arylboronic acids are foundational pillars in this endeavor, primarily through their celebrated role in palladium-catalyzed cross-coupling reactions. This technical guide moves beyond the conventional, focusing on the untapped potential of a uniquely functionalized reagent: 2-Fluoro-5-(methoxymethoxy)phenylboronic acid . The presence of an ortho-fluoro substituent and a protected phenol (methoxymethyl ether, MOM) introduces electronic and steric nuances that can be harnessed for novel chemical transformations. This document serves as a playbook for researchers, scientists, and drug development professionals, providing both a theoretical framework and actionable experimental protocols to explore new reaction manifolds, including copper-catalyzed C-N/C-O bond formation, multicomponent Petasis reactions, and innovative photoredox-mediated transformations.

Introduction: The Strategic Value of this compound

This compound is more than just another building block for Suzuki-Miyaura coupling.[1][2][3] Its true potential lies in the interplay of its constituent parts:

-

The Boronic Acid: A versatile functional group that serves as a nucleophilic partner in a vast array of cross-coupling reactions.[4] Its stability and ease of handling make it a workhorse in synthetic chemistry.[4]

-

The Ortho-Fluoro Group: This electron-withdrawing substituent significantly modulates the electronic properties of the phenyl ring and the boronic acid moiety. It can influence reaction rates and regioselectivity, and its presence is often desirable in pharmaceutical candidates to enhance metabolic stability and bioavailability.[5] In the context of some coupling reactions, such as the Suzuki-Miyaura, ortho-substitution can present challenges, necessitating carefully optimized conditions.[6][7]

-

The Methoxymethyl (MOM) Ether: This protecting group masks a hydroxyl functionality, allowing for selective reactions at other sites.[8] Crucially, it can be removed under specific acidic conditions, revealing a phenol that can be used for subsequent functionalization, such as etherification or conversion to a triflate for further cross-coupling.[9][10][11][12]

This combination of features makes this compound a highly strategic starting material for the synthesis of complex, multi-functionalized aromatic compounds. This guide will explore reactions that leverage these features beyond standard C-C bond formation.

Beyond Suzuki-Miyaura: Exploring Copper-Catalyzed Chan-Lam Coupling

The Chan-Lam coupling reaction offers a powerful, often milder, alternative to palladium-catalyzed methods for the formation of aryl-heteroatom bonds (C-N and C-O).[13][14][15] It typically employs a copper catalyst and can often be run in the presence of air, making it operationally simpler than many palladium-based systems.[13][14]

Scientific Rationale & Causality

The ortho-fluoro group is anticipated to have a notable effect on the Chan-Lam coupling. Its electron-withdrawing nature can enhance the electrophilicity of the aryl-boron bond, potentially facilitating the transmetalation step with the copper catalyst. We propose exploring the coupling of this compound with a range of amines and phenols to synthesize novel diaryl ethers and secondary aryl amines, which are prevalent motifs in medicinal chemistry.

Experimental Protocol: Chan-Lam N-Arylation of Morpholine

-

Reaction Setup: To a 10 mL vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), copper(II) acetate (0.1 equiv.), and 4Å molecular sieves.

-

Reagent Addition: Add dichloromethane (DCM) as the solvent, followed by morpholine (1.2 equiv.) and pyridine (2.0 equiv.) as a base and ligand.

-

Reaction Conditions: Leave the vial open to the air and stir vigorously at room temperature for 12-24 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite, washing with DCM. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated product.

Data Presentation: Scope of Nucleophiles in Chan-Lam Coupling

| Entry | Nucleophile | Product | Expected Yield (%) | Notes |

| 1 | Morpholine | 4-(2-Fluoro-5-(methoxymethoxy)phenyl)morpholine | 75-85 | Standard aliphatic secondary amine. |

| 2 | Aniline | N-(2-Fluoro-5-(methoxymethoxy)phenyl)aniline | 60-70 | Electron-rich aromatic amine. |

| 3 | 4-Nitroaniline | N-(2-Fluoro-5-(methoxymethoxy)phenyl)-4-nitroaniline | 40-50 | Electron-deficient aromatic amine; may require heating.[16] |

| 4 | Phenol | 1-Fluoro-4-(methoxymethoxy)-2-phenoxybenzene | 65-75 | O-Arylation to form a diaryl ether. |

| 5 | Imidazole | 1-(2-Fluoro-5-(methoxymethoxy)phenyl)-1H-imidazole | 70-80 | Coupling with an N-heterocycle.[17] |

Visualization: Chan-Lam Catalytic Cycle

Sources

- 1. (5-Fluoro-2-(methoxymethoxy)phenyl)boronic acid [myskinrecipes.com]

- 2. 2-Fluoro-5-methoxyphenylboronic acid = 95 406482-19-7 [sigmaaldrich.com]

- 3. 5-Fluoro-2-methoxyphenylboronic acid = 95 179897-94-0 [sigmaaldrich.com]

- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]